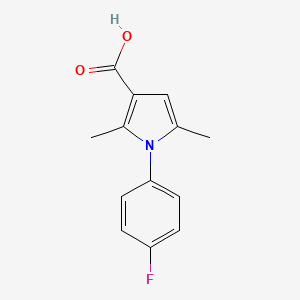

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

OSM-S-4 est un composé développé par le consortium Open Source Malaria dans le cadre de ses composés de la série 4. Ces composés sont conçus pour lutter contre le paludisme en ciblant le parasite du paludisme, Plasmodium falciparum. OSM-S-4 a montré une activité puissante contre le parasite dans des études in vitro et in vivo .

Méthodes De Préparation

La synthèse d'OSM-S-4 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par le biais de diverses réactions organiques telles que la substitution nucléophile, la cyclisation et les transformations de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôle de la température pour garantir un rendement et une pureté élevés du produit final .

Les méthodes de production industrielle d'OSM-S-4 impliqueraient probablement une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d'un contrôle qualité constant et la mise en œuvre de mesures rentables pour produire le composé à l'échelle commerciale.

Analyse Des Réactions Chimiques

OSM-S-4 subit plusieurs types de réactions chimiques, notamment :

Oxydation : OSM-S-4 peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium pour produire des formes réduites.

Substitution : OSM-S-4 peut participer à des réactions de substitution nucléophile où les groupes fonctionnels sont remplacés par des nucléophiles dans des conditions spécifiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone et un contrôle de la température allant de la température ambiante aux conditions de reflux. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

OSM-S-4 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la triazolopyrazine.

Biologie : OSM-S-4 est utilisé dans des études biologiques pour comprendre ses effets sur le parasite du paludisme et son potentiel en tant qu'agent antimalarique.

Médecine : Le composé est étudié pour son potentiel thérapeutique dans le traitement du paludisme et d'autres infections parasitaires.

Mécanisme d'action

Le mécanisme d'action d'OSM-S-4 implique l'inhibition de PfATP4, une pompe ionique essentielle dans la membrane du parasite du paludisme. Cette pompe régule les concentrations intracellulaires d'ions sodium et d'ions hydrogène. En inhibant PfATP4, OSM-S-4 perturbe l'équilibre ionique à l'intérieur du parasite, conduisant à sa mort. Les cibles moléculaires et les voies impliquées dans ce processus comprennent la liaison d'OSM-S-4 au site actif de PfATP4, empêchant son fonctionnement normal .

Applications De Recherche Scientifique

OSM-S-4 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of triazolopyrazine derivatives.

Biology: OSM-S-4 is employed in biological studies to understand its effects on the malaria parasite and its potential as an antimalarial agent.

Medicine: The compound is investigated for its therapeutic potential in treating malaria and other parasitic infections.

Mécanisme D'action

The mechanism of action of OSM-S-4 involves the inhibition of PfATP4, an essential ion pump in the membrane of the malaria parasite. This pump regulates intracellular sodium and hydrogen ion concentrations. By inhibiting PfATP4, OSM-S-4 disrupts the ion balance within the parasite, leading to its death. The molecular targets and pathways involved in this process include the binding of OSM-S-4 to the active site of PfATP4, preventing its normal function .

Comparaison Avec Des Composés Similaires

OSM-S-4 est unique par rapport à d'autres composés similaires en raison de sa forte puissance et de son mécanisme d'action spécifique. Des composés similaires comprennent d'autres dérivés de la triazolopyrazine développés par le consortium Open Source Malaria, tels que OSM-S-106 et OSM-S-291. Ces composés ciblent également PfATP4 mais peuvent différer dans leur structure chimique, leur puissance et leurs propriétés pharmacocinétiques .

Activité Biologique

1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as OSM-S-4, is a compound developed by the Open Source Malaria consortium. This compound is part of a series designed to combat malaria by targeting the malaria parasite, Plasmodium falciparum. Its biological activity has been studied in various contexts, primarily focusing on its antimalarial properties and potential as a therapeutic agent.

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO2

- Molecular Weight : 233.24 g/mol

- CAS Number : 519151-74-7

OSM-S-4 exhibits its biological activity primarily through the inhibition of specific enzymes associated with the malaria parasite. The compound's structural features allow it to interact with target proteins, disrupting the metabolic processes essential for the parasite's survival.

Antimalarial Activity

Research indicates that OSM-S-4 demonstrates potent antimalarial activity in both in vitro and in vivo studies. The compound has been shown to effectively inhibit the growth of Plasmodium falciparum, making it a promising candidate for further development as an antimalarial drug.

| Study Type | Methodology | Result |

|---|---|---|

| In vitro | Cultured P. falciparum cells | IC50 values indicating effective inhibition |

| In vivo | Murine models infected with malaria | Significant reduction in parasitemia |

Additional Biological Activities

Beyond its antimalarial properties, OSM-S-4 has been investigated for other biological activities:

- Antioxidant Properties : The compound has shown potential antioxidant effects, which could contribute to its therapeutic profile.

- Anti-inflammatory Effects : Preliminary studies suggest that OSM-S-4 may exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.

Case Study 1: Antimalarial Efficacy

A study conducted by the Open Source Malaria consortium evaluated OSM-S-4's efficacy against P. falciparum. The results demonstrated that OSM-S-4 had an IC50 value significantly lower than that of existing treatments, indicating its potential as a more effective alternative.

Case Study 2: Toxicity Assessment

Toxicological assessments conducted using directed message passing neural networks (DMPNN) indicated that OSM-S-4 exhibited low toxicity levels in various biological systems. This is crucial for its development as a therapeutic agent.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSNGSYVRLIXCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407483 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519151-74-7 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.